[1,1'-Biphenyl]-4-methanol, 2'-fluoro-3-(trifluoromethyl)-
Overview
Description
[1,1’-Biphenyl]-4-methanol, 2’-fluoro-3-(trifluoromethyl)- is a complex organic compound characterized by the presence of a biphenyl core substituted with a methanol group at the 4-position, a fluoro group at the 2’-position, and a trifluoromethyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-methanol, 2’-fluoro-3-(trifluoromethyl)- typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions . The specific conditions and reagents used can vary, but the general approach involves the coupling of a biphenyl derivative with appropriate fluoro and trifluoromethyl substituents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes used in laboratory settings. These methods are scaled up to ensure high yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
[1,1’-Biphenyl]-4-methanol, 2’-fluoro-3-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups at the fluoro or trifluoromethyl positions.
Scientific Research Applications
Chemistry
In chemistry, [1,1’-Biphenyl]-4-methanol, 2’-fluoro-3-(trifluoromethyl)- is used as a building block for the synthesis of more complex molecules. Its unique substituents make it valuable for studying the effects of fluoro and trifluoromethyl groups on chemical reactivity and stability.
Biology
In biological research, this compound can be used to investigate the interactions of fluoro and trifluoromethyl groups with biological molecules. These interactions are important for understanding the behavior of fluorinated drugs and their metabolites.
Medicine
The compound’s structural features make it a potential candidate for drug development. Fluoro and trifluoromethyl groups are known to enhance the bioavailability and metabolic stability of pharmaceuticals .
Industry
In the industrial sector, [1,1’-Biphenyl]-4-methanol, 2’-fluoro-3-(trifluoromethyl)- can be used as an intermediate in the production of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism by which [1,1’-Biphenyl]-4-methanol, 2’-fluoro-3-(trifluoromethyl)- exerts its effects depends on its specific application. In drug development, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluoro and trifluoromethyl groups can influence the compound’s binding affinity and selectivity by altering its electronic and steric properties .
Comparison with Similar Compounds
Similar Compounds
- Trifluoromethane (H–CF₃)
- 1,1,1-Trifluoroethane (H₃C–CF₃)
- Hexafluoroacetone (F₃C–CO–CF₃)
Uniqueness
Compared to similar compounds, [1,1’-Biphenyl]-4-methanol, 2’-fluoro-3-(trifluoromethyl)- is unique due to its combination of a biphenyl core with fluoro and trifluoromethyl substituents. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
[4-(2-fluorophenyl)-2-(trifluoromethyl)phenyl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4O/c15-13-4-2-1-3-11(13)9-5-6-10(8-19)12(7-9)14(16,17)18/h1-7,19H,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJQIWISYIKOQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)CO)C(F)(F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301207000 | |
Record name | 2′-Fluoro-3-(trifluoromethyl)[1,1′-biphenyl]-4-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301207000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214336-84-1 | |
Record name | 2′-Fluoro-3-(trifluoromethyl)[1,1′-biphenyl]-4-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1214336-84-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2′-Fluoro-3-(trifluoromethyl)[1,1′-biphenyl]-4-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301207000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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